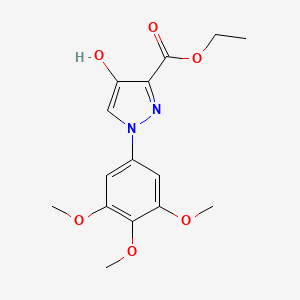
Oroxin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oroxin B is a complex flavonoid compound. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is notable for its intricate structure, which includes multiple hydroxyl groups and glycosidic linkages, contributing to its potential bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oroxin B typically involves several steps:
Starting Materials: The synthesis begins with basic flavonoid precursors, such as 2-phenylchromen-4-one derivatives.
Hydroxylation: Introduction of hydroxyl groups at specific positions on the flavonoid backbone using reagents like hydroxyl radicals or specific oxidizing agents.
Glycosylation: Attachment of sugar moieties (e.g., glucose) to the hydroxyl groups through glycosidic bonds. This step often employs glycosyl donors and catalysts like Lewis acids.
Industrial Production Methods
Industrial production of this compound may involve:
Biotechnological Methods: Utilizing microbial or enzymatic systems to catalyze the glycosylation and hydroxylation steps.
Chemical Synthesis: Large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the chromenone structure, potentially forming dihydro derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings or the chromenone core.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Lewis acids (e.g., BF3), transition metal catalysts.
Major Products
Oxidized Derivatives: Quinones, hydroxylated products.
Reduced Derivatives: Dihydroflavonoids.
Substituted Products: Various substituted flavonoids depending on the reagents used.
Scientific Research Applications
Chemistry
Antioxidant Studies: Due to its multiple hydroxyl groups, the compound is studied for its ability to scavenge free radicals and reduce oxidative stress.
Synthetic Intermediates: Used as a precursor or intermediate in the synthesis of more complex flavonoid derivatives.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit enzymes like xanthine oxidase, which is involved in oxidative metabolism.
Cell Signaling: Studied for its effects on cell signaling pathways, particularly those involved in inflammation and apoptosis.
Medicine
Anti-inflammatory: Potential use in treating inflammatory diseases due to its ability to modulate inflammatory pathways.
Anticancer: Research into its cytotoxic effects on cancer cells and its ability to induce apoptosis.
Industry
Nutraceuticals: Incorporated into dietary supplements for its health benefits.
Cosmetics: Used in skincare products for its antioxidant and anti-aging properties.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Antioxidant Activity: Neutralizes free radicals by donating hydrogen atoms from its hydroxyl groups.
Enzyme Inhibition: Binds to the active sites of enzymes, inhibiting their activity.
Modulation of Signaling Pathways: Interacts with molecular targets in cell signaling pathways, affecting gene expression and protein activity.
Comparison with Similar Compounds
Similar Compounds
Baicalein: A flavonoid with a similar structure but lacking the glycosidic linkages.
Quercetin: Another flavonoid with multiple hydroxyl groups but different substitution patterns.
Kaempferol: Similar flavonoid structure with different hydroxylation and glycosylation patterns.
Uniqueness
Glycosidic Linkages: The presence of multiple glycosidic linkages distinguishes it from other flavonoids, potentially enhancing its solubility and bioavailability.
Hydroxylation Pattern: The specific pattern of hydroxylation contributes to its unique biological activities and interactions with molecular targets.
This detailed overview provides a comprehensive understanding of Oroxin B, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
5,6-dihydroxy-2-phenyl-7-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O15/c28-8-15-19(31)22(34)24(36)26(41-15)38-9-16-20(32)23(35)25(37)27(42-16)40-14-7-13-17(21(33)18(14)30)11(29)6-12(39-13)10-4-2-1-3-5-10/h1-7,15-16,19-20,22-28,30-37H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYLVXFWJCKKDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[4-(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B8056277.png)

![4-[4-[4-(2-aminoethylamino)-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-yl]-1,2,5-oxadiazol-3-one](/img/structure/B8056285.png)
![2-methoxy-5-[(2E)-3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl acetate](/img/structure/B8056298.png)
![5-[(2e)-3-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)prop-2-enoyl]-2-methoxyphenyl acetate](/img/structure/B8056303.png)
![7,7,12,16-TETRAMETHYL-15-(6-METHYLHEPT-5-EN-2-YL)PENTACYCLO[9.7.0.0(1),(3).0(3),?.0(1)(2),(1)?]OCTADECAN-6-YL (2E)-3-(4-HYDROXY-3-METHOXYPHENYL)PROP-2-ENOATE](/img/structure/B8056307.png)
![4-[5-[(Z)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B8056313.png)


